molecular formula C10H9NO2 B1603665 2-(1H-Indol-7-yl)acetic acid CAS No. 39689-63-9

2-(1H-Indol-7-yl)acetic acid

Cat. No.: B1603665
CAS No.: 39689-63-9
M. Wt: 175.18 g/mol
InChI Key: KNSAWRXCIVESQC-UHFFFAOYSA-N
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Description

2-(1H-Indol-7-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

2-(1H-Indol-7-yl)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets, such as interleukin-2, leading to changes in the function of these targets.

Biochemical Pathways

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that this compound may be involved in the tryptophan degradation pathway. The downstream effects of this pathway could include the regulation of plant growth and development.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it is recommended to keep the compound and its containers away from heat and sources of ignition . Additionally, it is advised to handle the compound with protective gloves/clothing and eye/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray . The compound should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-7-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan decarboxylase and tryptophan hydroxylase . These interactions are essential for the synthesis and degradation of indole derivatives, influencing various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce cell elongation and division in plant cells, which is crucial for plant growth and development . Additionally, it serves as a signaling molecule necessary for the development of plant organs and coordination of growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It enters the cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to changes in gene expression and subsequent physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can induce cell elongation and division over extended periods, contributing to sustained plant growth and development . Its stability and degradation rates may vary depending on environmental conditions and experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and development. At higher doses, it can cause toxic or adverse effects, including mutagenic and carcinogenic properties . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan. It is produced through the degradation of tryptophan in higher plants, primarily via the indole-3-pyruvic acid pathway . This metabolic pathway involves various enzymes and cofactors that facilitate the conversion of tryptophan to indole derivatives, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it can be transported to the cell nucleus, where it exerts its effects on gene expression and cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and ensuring its effective function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-7-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-7-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-7-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-(1H-indol-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSAWRXCIVESQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593065
Record name (1H-Indol-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-63-9
Record name (1H-Indol-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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